4-(2-Fluorophenyl)pyridin-2-amine
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Overview
Description
4-(2-Fluorophenyl)pyridin-2-amine is a fluorinated aromatic amine compound. It consists of a pyridine ring substituted with an amine group at the 2-position and a fluorophenyl group at the 4-position. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)pyridin-2-amine typically involves the introduction of the fluorophenyl group to the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a pyridine derivative under basic conditions. For example, 2-fluoropyridine can be reacted with an appropriate amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorophenyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating certain pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
4-Amino-2-(trifluoromethyl)pyridine: Another fluorinated pyridine with different substituents.
Uniqueness
4-(2-Fluorophenyl)pyridin-2-amine is unique due to the specific positioning of the fluorophenyl group and the amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1159817-35-2 |
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Molecular Formula |
C11H9FN2 |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
4-(2-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)8-5-6-14-11(13)7-8/h1-7H,(H2,13,14) |
InChI Key |
XSIWDWOATCLABA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)N)F |
Origin of Product |
United States |
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